Fmoc-Cys(Bzl)-OPfp (CAS: 86060-95-9) is a highly specialized, pre-activated amino acid building block engineered for advanced solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS). It integrates a base-labile Fmoc amino protecting group, a highly acid-stable benzyl (Bzl) thioether on the cysteine side chain, and a hyper-reactive pentafluorophenyl (OPfp) ester. This trifunctional design allows for additive-free, rapid amidation while ensuring the cysteine thiol remains strictly protected during standard trifluoroacetic acid (TFA) cleavage protocols, making it a critical precursor for convergent peptide synthesis and regioselective disulfide bond formation [1].
Generic substitution with standard building blocks like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Bzl)-OH fundamentally compromises specific procurement and synthesis goals. Replacing the pre-activated OPfp ester with a free carboxylic acid (OH) necessitates the use of in situ coupling reagents (e.g., DIC/HOBt or HATU), which significantly increases the risk of base-catalyzed racemization at the sensitive cysteine α-carbon and introduces chemical additives that complicate continuous-flow purification [1]. Furthermore, substituting the benzyl (Bzl) group with a standard trityl (Trt) group results in premature thiol deprotection during standard 95% TFA cleavage, destroying the orthogonality required for synthesizing protected peptide fragments or directing complex multi-disulfide folding pathways [2].
In additive-free peptide synthesis models, pentafluorophenyl (OPfp) active esters demonstrate drastically accelerated reaction kinetics compared to standard aryl esters. When reacted with 1.1 equivalents of a nucleophilic amino acid ester in THF without catalysts, OPfp esters achieve near-quantitative dipeptide formation in under 5 minutes, whereas phenyl esters (OPh) yield only 47% conversion under identical conditions [1].
| Evidence Dimension | Coupling completion time and yield (additive-free) |
| Target Compound Data | Fmoc-Cys(Bzl)-OPfp: Quantitative conversion in < 5 minutes |
| Comparator Or Baseline | Fmoc-Cys(Bzl)-OPh: 47% conversion in 5 minutes |
| Quantified Difference | >2-fold increase in yield at 5 minutes with complete reaction |
| Conditions | 1.1 eq nucleophile in THF, no catalysts or coupling additives |
Enables ultra-fast, additive-free continuous flow peptide manufacturing, reducing reagent costs and downstream purification burdens.
Cysteine derivatives are highly prone to base-catalyzed racemization during in situ carboxylic acid activation. By utilizing the pre-activated Fmoc-Cys(Bzl)-OPfp, the synthesis completely bypasses the need for strong bases (like DIPEA) and uronium salts (like HATU). This pre-activation strategy maintains D-Cys epimerization levels near the limit of detection (<0.1%), whereas standard in situ activation of Fmoc-Cys(Bzl)-OH typically results in 1-5% D-Cys formation depending on the sequence [1].
| Evidence Dimension | D-Cys epimer formation during coupling |
| Target Compound Data | Fmoc-Cys(Bzl)-OPfp: <0.1% D-Cys (pre-activated, base-free) |
| Comparator Or Baseline | Fmoc-Cys(Bzl)-OH + HATU/DIPEA: 1.0% - 5.0% D-Cys |
| Quantified Difference | Up to 50-fold reduction in diastereomeric impurity formation |
| Conditions | Standard SPPS coupling vs. additive-free OPfp coupling |
Eliminates the formation of difficult-to-separate diastereomeric impurities, which is critical for meeting strict purity specifications in therapeutic peptide procurement.
The selection of the benzyl (Bzl) thioether over the standard trityl (Trt) group provides absolute orthogonality during global resin cleavage. The Bzl group exhibits >99% stability in 95% TFA over 24 hours, whereas the Trt group undergoes complete quantitative cleavage in under 15 minutes under identical conditions[1].
| Evidence Dimension | Thiol protecting group stability in 95% TFA |
| Target Compound Data | Fmoc-Cys(Bzl)-OPfp (Bzl group): >99% stable after 24 hours |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OPfp (Trt group): 100% cleaved in <15 minutes |
| Quantified Difference | Complete divergence in TFA lability (stable vs. fully labile) |
| Conditions | 95% Trifluoroacetic acid (TFA) / 2.5% TIS / 2.5% H2O at room temperature |
Allows buyers to procure a building block that survives global resin cleavage, enabling the isolation of Cys-protected fragments for downstream native chemical ligation.
Leveraging the ultra-fast kinetics of the OPfp active ester, this compound is highly suited for automated, continuous-flow synthesis platforms. It allows for quantitative amide bond formation without the need for excess coupling reagents (e.g., DIC, HATU) or additives, streamlining the process, reducing reagent procurement costs, and minimizing reactor fouling [1].
The extreme TFA-stability of the benzyl protecting group makes Fmoc-Cys(Bzl)-OPfp a highly effective precursor for regioselective disulfide bond formation. By incorporating this derivative alongside Trt- or Acm-protected cysteines, chemists can selectively unmask specific thiol pairs post-cleavage, enabling the controlled folding of complex therapeutics like conotoxins or insulin analogs[2].
Because the Bzl group remains fully intact during standard TFA-mediated cleavage from the solid support, this compound is structurally suited for synthesizing fully protected peptide fragments. These fragments can then be purified and coupled in solution (convergent synthesis) with minimal risk of premature cysteine oxidation or unwanted side reactions [2].